1-Phenylcyclopropane-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-phenylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
WRENOOIBRMVPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 1 Phenylcyclopropane 1 Sulfonyl Fluoride
Transformations Involving the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group (-SO2F) is a cornerstone of the reactivity of 1-phenylcyclopropane-1-sulfonyl fluoride. This functional group is characterized by a unique balance of stability and reactivity; it is remarkably stable, even under harsh reaction conditions, yet exhibits potent electrophilic reactivity at the sulfur(VI) center when engaged by suitable nucleophiles. This duality has made sulfonyl fluorides, including the subject compound, valuable electrophilic hubs in organic synthesis and chemical biology.
The primary mode of reactivity for the sulfonyl fluoride moiety is through nucleophilic substitution at the sulfur atom. This class of reactions has been popularized under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers that has been recognized as a new generation of click reactions. SuFEx reactions are prized for their efficiency, high yields, and broad substrate scope, allowing for the rapid assembly of complex molecules.
The this compound molecule serves as an excellent electrophile in SuFEx transformations. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom, making it susceptible to attack by a wide range of nucleophiles. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis and resistant to reduction, which allows for greater functional group tolerance and cleaner reactions. The reaction proceeds via the displacement of the fluoride ion, which is an excellent leaving group, to form a new bond between the sulfur atom and the incoming nucleophile.
The reactivity of sulfonyl fluorides can be modulated by catalysts. While many reactions proceed under basic conditions or with heating, certain catalysts can significantly accelerate the SuFEx process. For instance, Lewis acids like calcium triflimide [Ca(NTf2)2] have been shown to activate the sulfonyl fluoride group, facilitating its reaction with amines. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also commonly used to promote the reaction, particularly with amine and alcohol nucleophiles.
The SuFEx reactivity of this compound is a powerful tool for the construction of various sulfur-heteroatom bonds, most notably S-N and S-O bonds, leading to the synthesis of sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in pharmaceuticals and agrochemicals.
Formation of Sulfonamides (S-N bond): The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This transformation is typically conducted in the presence of a base to neutralize the hydrofluoric acid byproduct. The reaction is highly versatile, accommodating a wide range of sterically and electronically diverse amines. The resulting 1-phenylcyclopropane-1-sulfonamides are valuable compounds, retaining the unique structural features of the cyclopropane (B1198618) ring.
Formation of Sulfonate Esters (S-O bond): Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. This method provides a direct route to these compounds from the stable sulfonyl fluoride precursor.
The table below summarizes the expected outcomes from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Class | Product Class | Bond Formed |
| R-NH2 | Primary Amine | N-substituted Sulfonamide | S-N |
| R2-NH | Secondary Amine | N,N-disubstituted Sulfonamide | S-N |
| R-OH | Alcohol | Sulfonate Ester | S-O |
| Ar-OH | Phenol | Aryl Sulfonate Ester | S-O |
While the sulfur atom in this compound is strongly electrophilic, the fluorine atom itself is not. Therefore, sulfonyl fluorides are not used as reagents for electrophilic fluorination. Instead, the synthesis of sulfonyl fluorides often relies on the use of dedicated electrophilic fluorinating agents.
The preparation of aryl and alkyl sulfonyl fluorides can be achieved from various sulfur-containing precursors. A common strategy involves the conversion of sulfonyl chlorides to sulfonyl fluorides using a fluoride salt like potassium fluoride. More modern methods allow for the synthesis from non-sulfur starting materials. For example, aryl bromides can be converted to sulfonyl fluorides in a one-pot process involving a palladium-catalyzed sulfonylation with a sulfur dioxide surrogate (like DABSO), followed by an in situ electrophilic fluorination of the resulting sulfinate intermediate.
The electrophilic fluorinating reagents used in these syntheses are typically N-F compounds, which feature an electron-withdrawing group attached to the nitrogen to render the fluorine atom electrophilic. Prominent examples of such reagents include:
N-Fluorobenzenesulfonimide (NFSI): A widely used, effective, and bench-stable crystalline solid for electrophilic fluorination.
Selectfluor™: A trademarked reagent, it is a salt of a cationic nitrogen (a substituted DABCO bis(ammonium) ion) that is highly effective for fluorination. It can serve as both an oxidant and an electrophilic fluorine source.
These reagents are crucial for installing the fluoride onto the sulfonyl group, but the resulting sulfonyl fluoride, such as this compound, subsequently acts as an electrophile at the sulfur center, not as a fluorinating agent.
Cyclopropane Ring Reactivity and Transformations
The cyclopropane ring is a highly strained three-membered carbocycle that exhibits unique chemical reactivity. The presence of both a phenyl group and an electron-withdrawing sulfonyl fluoride group on the same carbon atom significantly influences the ring's stability and reaction pathways.
The release of ring strain (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions of cyclopropanes. These reactions can be initiated by various stimuli, including electrophiles, nucleophiles, radicals, and transition metals.
Radical-Mediated Ring-Opening: Phenyl-substituted cyclopropanes are particularly susceptible to radical-mediated ring-opening. The phenyl group can stabilize an adjacent radical, facilitating the homolytic cleavage of a distal C-C bond in the ring. For instance, the addition of a radical species (e.g., a thiyl radical) to a vinyl group attached to a phenylcyclopropane can induce ring-opening to form a more stable dienyl intermediate. In the context of this compound, a radical attack would likely lead to the formation of a stabilized benzylic radical intermediate upon ring cleavage. The reaction pathway involves the initial formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to generate a more stable alkyl radical that can then participate in further reactions.
Electrophilic Ring-Opening: Electrophilic attack on the cyclopropane ring can also induce cleavage. The reaction of cyclopropanes with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, often facilitated by the coordination of a Lewis acid to a nearby functional group, such as an ester. For this compound, an electrophile could potentially attack the C1-C2 bond, leading to a carbocationic intermediate stabilized by the phenyl group.
The specific pathway and resulting products of ring-opening are highly dependent on the substituents and the reaction conditions employed.
The synthesis of the this compound structure itself involves cyclopropanation reactions where sulfonyl-containing precursors play a key role. The sulfonyl group is often used to activate substrates or to serve as a component of the cyclopropanating agent.
Rhodium-Catalyzed Cyclopropanation: One powerful method for constructing cyclopropanes involves the rhodium(II)-catalyzed reaction of olefins with N-sulfonyl 1,2,3-triazoles. These triazoles serve as stable precursors to rhodium azavinyl carbenes. These reactive intermediates then react efficiently with olefins, such as styrene (B11656), to produce cyclopropane derivatives with high yield and excellent stereoselectivity. This methodology provides a route to complex cyclopropanes bearing a sulfonyl-related group.
Cyclopropanation via Ring Closure: Another synthetic approach involves the intramolecular cyclization of a suitable precursor. For example, N-tert-butyl-(3-chloro)propyl sulfonamide can undergo ring closure upon treatment with a strong base like n-butyl lithium to form cyclopropane sulfonic acid tert-butylamide. This demonstrates how a linear sulfonyl-containing molecule can be used to construct the cyclopropane ring.
Cyclopropanation with Sulfur Ylides: The dearomative addition of sulfur ylides to activated N-heteroarenes has been shown to accomplish a divergent cyclopropanation reaction, yielding biologically significant molecular skeletons. This highlights the utility of sulfonyl-activated ylides in forming cyclopropane rings on complex scaffolds.
These methods underscore the importance of sulfonyl groups not only in directing the reactivity of the final cyclopropane product but also in facilitating its synthesis.
Influence of Phenyl and Sulfonyl Fluoride Substituents on Cyclopropane Ring Stability and Cleavage Selectivity
The stability and reactivity of the cyclopropane ring in this compound are profoundly influenced by the geminal arrangement of the phenyl and sulfonyl fluoride substituents. These groups exert opposing yet synergistic electronic effects that activate the strained three-membered ring towards specific modes of cleavage.
The sulfonyl fluoride (-SO2F) group is a potent electron-withdrawing group, significantly more so than a sulfonyl chloride, and imparts considerable stability to the S-F bond against hydrolysis and thermal decomposition. enamine.netnih.gov Its primary role in this context is to polarize the cyclopropane ring by withdrawing electron density. This inductive effect weakens the adjacent carbon-carbon bonds (C1-C2 and C1-C3), rendering them susceptible to nucleophilic attack or acid-catalyzed cleavage. acs.org The sulfonyl fluoride moiety functions as a strong activating group, transforming the otherwise robust cyclopropane into a "monoactivated" system prone to ring-opening reactions. acs.orgchemrxiv.org
Conversely, the phenyl group can act as an electron-donating group through resonance, capable of stabilizing an adjacent positive charge. In acid-catalyzed ring-opening reactions of aryl-substituted cyclopropanes, cleavage typically occurs at the bond adjacent to the aromatic ring to form a stabilized benzylic carbocation. rsc.org
The combination of these two substituents on the same carbon atom (C1) dictates the selectivity of ring cleavage. The cleavage pathway is highly dependent on the reaction conditions.
Under acidic conditions: Protonation or Lewis acid coordination is likely to occur at one of the sulfonyl oxygen atoms. This would enhance the electron-withdrawing nature of the -SO2F group, facilitating the cleavage of the C1-C2 (or C1-C3) bond to generate a tertiary carbocation at C1. This cation is stabilized by the adjacent phenyl ring, directing the regioselectivity of the ring-opening. rsc.org
Under nucleophilic or basic conditions: The strong electron-withdrawing effect of the sulfonyl fluoride group makes the distal C2-C3 bond the most electron-rich and weakest bond in the ring. A nucleophile would likely attack at C2 or C3 in a conjugate addition-type mechanism, leading to the cleavage of the C2-C3 bond and formation of an anionic intermediate stabilized by the sulfonyl fluoride group.
This predictable reactivity makes this compound a versatile intermediate, as the choice of reagents can selectively determine which bonds in the cyclopropane ring are broken.
Table 1: Influence of Substituents on the Cyclopropane Ring of this compound
| Substituent | Electronic Effect | Influence on Ring Stability | Influence on Cleavage Selectivity |
| Phenyl (-Ph) | Resonance donor, inductive withdrawer | Stabilizes adjacent carbocation intermediates | Promotes cleavage of the C1-C2/C1-C3 bond to form a benzylic cation under acidic conditions. |
| Sulfonyl Fluoride (-SO2F) | Strong inductive and resonance withdrawer | Activates the ring, weakens C-C bonds | Polarizes the C1-C2/C1-C3 bonds, making them susceptible to cleavage. Stabilizes an adjacent carbanion. |
Cascade and Multicomponent Reactions Incorporating this compound
This compound is a prime candidate for use in cascade and multicomponent reactions due to its nature as an activated cyclopropane. The ring strain combined with the electronic influence of its substituents allows it to function as a three-carbon building block that, upon ring-opening, generates a reactive intermediate capable of undergoing further transformations in a single pot. acs.org While specific cascade reactions employing this exact molecule are not widely documented, its reactivity can be inferred from analogous systems like donor-acceptor cyclopropanes and cyclopropyl (B3062369) ketones. acs.orgrsc.org
The general strategy involves a ring-opening event to form a 1,3-dipolar or zwitterionic intermediate, which is then trapped either intramolecularly or intermolecularly by one or more components.
Plausible Cascade Pathways:
[3+2] Cycloadditions: Under thermal or Lewis acid catalysis, the ring can open to form a 1,3-dipole. The phenyl and sulfonyl fluoride groups would stabilize the resulting positive and negative centers, respectively. This intermediate can then react with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to construct five-membered rings. This pathway is common for donor-acceptor cyclopropanes. researchgate.net
Ring-Opening/Recyclization Cascades: In a manner analogous to cyclopropyl aryl ketones, this compound can undergo a cascade reaction initiated by ring-opening to form a zwitterionic intermediate. acs.org This intermediate can then undergo reorganization and intramolecular cyclization. For instance, if the phenyl group bears an ortho-positioned nucleophile, an intramolecular cyclization could lead to the formation of complex fused-ring systems.
Multicomponent Reactions (MCRs): The ring-opening of the cyclopropane can be the initiating step in a multicomponent reaction. For example, a copper-catalyzed ring-opening of an arylcyclopropane in the presence of an amine and an azide (B81097) source can lead to the formation of 1,3-diamines in a highly regioselective manner. researchgate.net Similarly, this compound could react with a nucleophile and an electrophile in a concerted or sequential process to rapidly build molecular complexity.
These reaction pathways leverage the stored energy of the strained ring, which is released upon cleavage, to drive the formation of multiple new bonds in a single, efficient operation. The predictable regioselectivity of the ring-opening, governed by the phenyl and sulfonyl fluoride groups, makes this compound a potentially powerful tool in diversity-oriented synthesis.
Table 2: Representative Cascade Reactions of Analogous Activated Cyclopropanes
| Cyclopropane Type | Reaction Partners | Conditions | Product Type | Reference |
| Cyclopropyl aryl ketone | (self, intramolecular) | DMSO, heat | Indenone | acs.org |
| Arylcyclopropane | N-fluorobenzenesulfonimide, TMSN3 | Copper catalyst | 1,3-Diamine derivative | researchgate.net |
| Donor-Acceptor Cyclopropane | Electron-rich arene (e.g., 1,3-dimethoxybenzene) | Lewis or Brønsted acid | 1,3-difunctionalized propane | rsc.org |
| Spirocyclopropane | Stabilized sulfonium (B1226848) ylide | No catalyst | Spirocyclobutane | researchgate.net |
Computational and Theoretical Investigations of 1 Phenylcyclopropane 1 Sulfonyl Fluoride
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
There is no specific information available in the searched literature detailing the quantum chemical calculations of the electronic structure and bonding characteristics of 1-Phenylcyclopropane-1-sulfonyl fluoride (B91410).
In general, such studies for other sulfonyl fluorides often employ Density Functional Theory (DFT) to understand molecular geometry, orbital energies, and the nature of chemical bonds. doi.org These calculations can provide insights into the electronic properties influenced by the phenyl and cyclopropane (B1198618) rings attached to the sulfonyl fluoride group. nih.gov
Mechanistic Probing via Transition State Calculations and Reaction Energy Profiles
Specific transition state calculations and reaction energy profiles for reactions involving 1-Phenylcyclopropane-1-sulfonyl fluoride have not been reported in the available literature.
Computational studies on other aryl and alkyl sulfonyl fluorides have utilized transition state calculations to elucidate reaction mechanisms. nih.govchemrxiv.org For instance, DFT calculations have been used to understand the formation of aryl sulfonyl fluorides via catalytic processes and to identify turnover-limiting steps in reactions involving alkyl sulfonyl fluorides. nih.govchemrxiv.org Such analyses for this compound would be valuable for understanding its reactivity, for example in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a field where sulfonyl fluorides are prominent. nih.gov
Conformational Landscapes and Molecular Dynamics Studies
Detailed conformational analysis or molecular dynamics studies specifically for this compound are not present in the searched scientific papers.
For other complex organic molecules, these computational methods are used to explore the molecule's flexibility, identify stable conformers, and understand its dynamic behavior over time. mdpi.comresearchgate.net Such studies on this compound would help to understand how the orientation of the phenyl group relative to the cyclopropane and sulfonyl fluoride moieties affects its properties and reactivity.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR) for Structural Elucidation
While the prediction of spectroscopic parameters is a common application of computational chemistry, specific predicted NMR or IR data for this compound, or their validation against experimental spectra, are not available in the reviewed literature.
Methodologies for these predictions are well-developed, often using DFT calculations to compute chemical shifts and vibrational frequencies. mmu.ac.uksemanticscholar.org These theoretical spectra are then compared with experimental data to confirm the structure of the synthesized compound.
Structure-Reactivity Relationship Analysis and Predictive Modeling
There are no specific structure-reactivity relationship analyses or predictive models for this compound found in the literature.
For other series of compounds, such as sulfonamides, computational studies have been used to establish relationships between molecular structure and biological activity, often in conjunction with experimental data. nih.gov These models can help in designing new molecules with desired properties. Similar studies for derivatives of this compound could provide insights into how modifications to the phenyl or cyclopropane rings affect the reactivity of the sulfonyl fluoride group. nih.gov
Applications of 1 Phenylcyclopropane 1 Sulfonyl Fluoride in Advanced Organic Synthesis
Strategic Utility as a Building Block for the Construction of Complex Molecular Architectures
1-Phenylcyclopropane-1-sulfonyl fluoride (B91410) serves as a strategic building block in the synthesis of intricate organic molecules. The rigid cyclopropane (B1198618) core introduces a three-dimensional element into molecular design, which is highly sought after in medicinal chemistry for exploring new chemical space. The phenyl group provides a site for further functionalization through aromatic substitution reactions, while the sulfonyl fluoride moiety acts as a versatile handle for introducing sulfonyl-containing functionalities or for participation in cross-coupling reactions.
The utility of this compound is exemplified in its ability to participate in reactions that build complex frameworks. For instance, the sulfonyl fluoride group can be transformed into other functional groups, or it can be used as a leaving group in certain transformations. This allows for the sequential and controlled addition of molecular complexity.
Role in the Synthesis of Novel Cyclopropane-Containing Scaffolds and Functionalized Derivatives
The presence of the cyclopropane ring in 1-Phenylcyclopropane-1-sulfonyl fluoride makes it an ideal precursor for the synthesis of novel cyclopropane-containing scaffolds. These scaffolds are of significant interest in drug discovery due to the unique conformational constraints and metabolic stability imparted by the cyclopropane motif.
A key synthetic route to access sulfonyl fluoride-substituted cyclopropanes is the Corey-Chaykovsky cyclopropanation reaction. This method allows for the diastereoselective synthesis of both cis and trans isomers of cyclopropanes bearing a sulfonyl fluoride group. By starting with appropriate olefin precursors, a variety of substituted this compound derivatives can be prepared, which can then be further elaborated into more complex scaffolds.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Styrene (B11656) derivative | Sulfonium (B1226848) ylide | This compound derivative | Corey-Chaykovsky Cyclopropanation |
| This compound | Nucleophile | Substituted phenylcyclopropane | Nucleophilic Substitution |
| This compound | Aryl boronic acid | Arylated phenylcyclopropane | Suzuki-Miyaura Coupling |
Enabling Transformations through its Unique Reactive Functional Groups (Sulfonyl Fluoride and Cyclopropane)
The synthetic utility of this compound is largely derived from the distinct reactivity of its two key functional groups: the sulfonyl fluoride and the cyclopropane ring.
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their high efficiency and selectivity. The sulfonyl fluoride moiety is relatively stable but can be activated to react with a wide range of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the facile introduction of the phenylcyclopropylsulfonyl group into various molecules.
The cyclopropane ring , being a strained three-membered ring, can undergo ring-opening reactions under specific conditions. This provides a pathway to linear or larger cyclic structures that would be challenging to synthesize through other means. The regioselectivity of the ring-opening can often be controlled by the electronic nature of the substituents on the ring and the reagents employed.
Development of New Synthetic Methodologies Leveraging the Distinctive Reactivity of this compound
The unique combination of a stable yet reactive sulfonyl fluoride and a strained cyclopropane ring in a single molecule has spurred the development of new synthetic methodologies. Researchers are exploring the use of this compound as a linchpin to connect different molecular fragments in a convergent and efficient manner.
One area of development is the use of this compound in transition metal-catalyzed reactions. The sulfonyl fluoride group, while generally stable, can participate in certain catalytic cycles, potentially as a leaving group or as a directing group to control the regioselectivity of C-H functionalization on the phenyl ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-phenylcyclopropane-1-sulfonyl fluoride in a laboratory setting?
- Methodological Answer : Synthesis typically involves cyclopropanation of styrene derivatives followed by sulfonylation and fluorination. For example, cyclopropane ring formation via Simmons-Smith reaction or vinylcyclopropane synthesis can be coupled with sulfonyl chloride intermediates, which are subsequently fluorinated using KF or AgF under anhydrous conditions. Safety protocols (e.g., handling corrosive fluorinating agents) must align with guidelines for hazardous materials, including fume hood use and PPE compliance .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Characterization should include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm cyclopropane ring geometry and sulfonyl fluoride substitution.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
- X-ray crystallography (if crystalline) for definitive structural confirmation. Experimental details must be meticulously documented to ensure reproducibility, as emphasized in academic reporting standards .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorides.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion (do NOT induce vomiting) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Stability data should be monitored under varying pH and temperature conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets in covalent inhibition studies?
- Methodological Answer : The compound’s sulfonyl fluoride group acts as an electrophilic "warhead," forming irreversible bonds with nucleophilic residues (e.g., serine, threonine) in enzymes. To study this:
- Kinetic Assays : Measure inactivation rates (kinact/KI) using fluorogenic substrates.
- Mass Spectrometry : Identify adduct formation via tryptic digest and LC-MS/MS.
- Crystallography : Resolve inhibitor-enzyme complexes to map binding sites. Comparative studies with analogous sulfonyl chlorides can elucidate fluoride-specific reactivity .
Q. What strategies mitigate hydrolysis of this compound in aqueous experimental systems?
- Methodological Answer : Hydrolysis resistance can be enhanced by:
- Buffering : Use non-nucleophilic buffers (e.g., HEPES) at neutral pH.
- Low-Temperature Storage : Maintain solutions at 4°C or lower.
- Stabilizers : Add organic co-solvents (e.g., DMSO) to reduce water activity.
- Kinetic Monitoring : Track degradation via ¹⁹F NMR or fluoride ion-selective electrodes to optimize conditions .
Q. How can computational modeling predict the reactivity of this compound in diverse chemical environments?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity.
- MD Simulations : Study solvation effects and conformational stability in biological matrices.
- QSAR Studies : Corrogate substituent effects (e.g., phenyl ring modifications) on sulfonyl fluoride reactivity. Validation requires experimental benchmarking using kinetic and spectroscopic data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability data for sulfonyl fluorides under varying conditions?
- Methodological Answer :
- Systematic Replication : Repeat experiments using identical protocols (e.g., pH, temperature) to isolate variables.
- Meta-Analysis : Compare datasets from PubChem, safety sheets, and peer-reviewed studies to identify outliers.
- Error Sources : Assess purity (e.g., trace moisture in solvents) and analytical method sensitivity (e.g., NMR vs. HPLC). Transparent reporting of experimental parameters is critical, as outlined in academic guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
